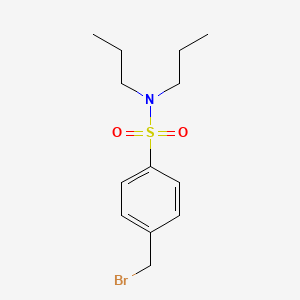
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate is a complex organic compound with a unique structure that includes acetoxy, ethoxycarbonyl, and phosphonooxy functional groups attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the acetoxy group: This is usually done via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Addition of the ethoxycarbonyl group: This step involves esterification using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy or ethoxycarbonyl groups, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R,6R)-6-Acetoxy-4-(methoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate
- (1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(hydroxy)cyclohex-3-en-1-yl Benzoate
Uniqueness
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties. This group can participate in specific interactions with biological molecules, making the compound a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H21O10P |
|---|---|
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
[(1S,2R,6R)-6-acetyloxy-4-ethoxycarbonyl-2-phosphonooxycyclohex-3-en-1-yl] benzoate |
InChI |
InChI=1S/C18H21O10P/c1-3-25-17(20)13-9-14(26-11(2)19)16(15(10-13)28-29(22,23)24)27-18(21)12-7-5-4-6-8-12/h4-8,10,14-16H,3,9H2,1-2H3,(H2,22,23,24)/t14-,15-,16+/m1/s1 |
InChI-Schlüssel |
GMRBYWNYDJUEOL-OAGGEKHMSA-N |
Isomerische SMILES |
CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OP(=O)(O)O |
Kanonische SMILES |
CCOC(=O)C1=CC(C(C(C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


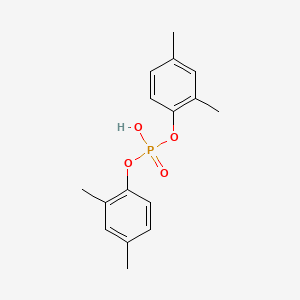
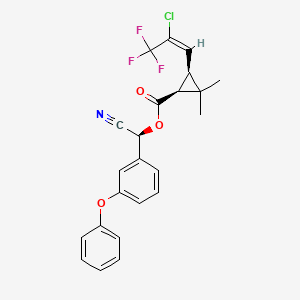
![N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13847743.png)
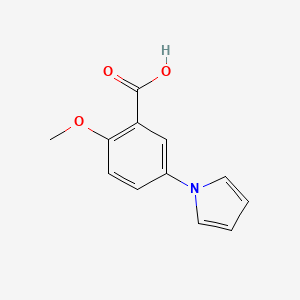
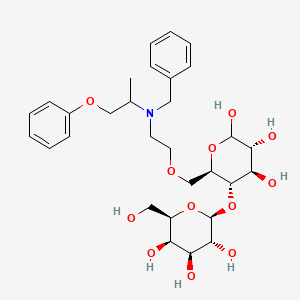
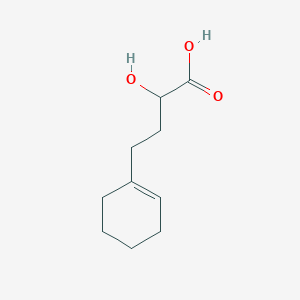

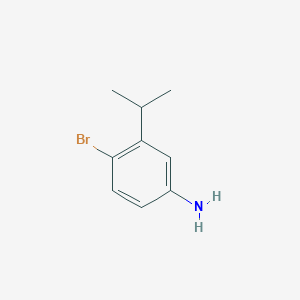
![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)


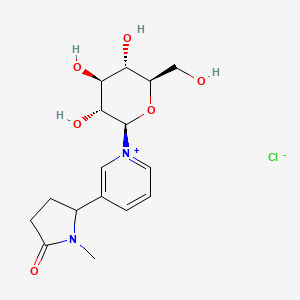
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
